FTI-277 HCl vs. FTI-276: Enhanced Cellular Potency via Prodrug Methyl Esterification
FTI-277 HCl is the methyl ester prodrug derivative of FTI-276, a modification that substantially increases cellular membrane permeability and intracellular accumulation. In whole-cell H-Ras processing assays, FTI-277 exhibits an IC₅₀ of 100 nM [1], whereas FTI-276, lacking the methyl ester moiety, demonstrates reduced cellular activity, with whole-cell potency approximately 10-fold lower than its cell-free FTase inhibitory activity (IC₅₀ = 0.5 nM in enzyme assays) . This prodrug design enables FTI-277 to achieve effective intracellular concentrations for blocking oncogenic Ras signaling in intact cells .
| Evidence Dimension | Cellular H-Ras processing inhibition (whole-cell assay) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (FTI-277 HCl) |
| Comparator Or Baseline | FTI-276: IC₅₀ ~1 µM (estimated from enzyme IC₅₀ of 0.5 nM and 10-fold cellular shift) |
| Quantified Difference | FTI-277 is approximately 10-fold more potent than FTI-276 in whole-cell assays |
| Conditions | H-Ras processing in whole cells; FTase enzyme assay (cell-free) vs. cellular accumulation |
Why This Matters
Researchers requiring cellular FTase inhibition must select the prodrug FTI-277 over the parent FTI-276 to achieve physiologically relevant target engagement in intact cell models.
- [1] Lerner, E. C., et al. (1995). Ras CAAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling. J Biol Chem, 270(45), 26802-26806. View Source
